

# Application Notes and Protocols for the GC-MS Analysis of Terbutylazine-d5

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## Compound of Interest

Compound Name: Terbutylazine-d5

Cat. No.: B1409489

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This document provides detailed application notes and protocols for the quantitative analysis of Terbutylazine using Gas Chromatography-Mass Spectrometry (GC-MS) with **Terbutylazine-d5** as an internal standard. The methodologies outlined are intended for the accurate and precise determination of Terbutylazine in environmental water samples.

## Introduction

Terbutylazine is a widely used herbicide for the control of broad-leaved and grassy weeds in a variety of crops. Due to its potential for environmental contamination, particularly in water sources, robust and sensitive analytical methods are required for its monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues. The use of a deuterated internal standard, such as **Terbutylazine-d5**, is crucial for achieving high accuracy and precision by compensating for variations in sample preparation and instrument response.<sup>[1]</sup> This application note details a validated GC-MS method for the analysis of Terbutylazine in water samples, incorporating solid-phase extraction (SPE) for sample clean-up and concentration.

## Experimental Protocols

### Reagents and Materials

- Solvents: Acetone, Dichloromethane (DCM), Methanol, Ethyl Acetate (all pesticide residue grade or higher).
- Standards: Terbutylazine (analytical standard), **Terbutylazine-d5** (internal standard).
- Reagent Water: Deionized or distilled water, free of interfering substances.
- Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
- Anhydrous Sodium Sulfate: ACS grade, heated at 400°C for 4 hours to remove organic contaminants.
- Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

## Standard Solution Preparation

- Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Terbutylazine and **Terbutylazine-d5** into separate 10 mL volumetric flasks. Dissolve and dilute to volume with ethyl acetate.
- Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solutions with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
- Internal Standard (IS) Spiking Solution (10 µg/mL): Dilute the **Terbutylazine-d5** primary stock solution with acetone to a concentration of 10 µg/mL.

## Sample Preparation (Solid-Phase Extraction)

- Sample Collection and Preservation: Collect 1-liter water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

- Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen or air for 10-15 minutes.
- Elution: Elute the trapped analytes from the cartridge with 10 mL of a dichloromethane-acetone (1:1, v/v) mixture.<sup>[1]</sup>
- Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.
- Internal Standard Addition and Final Volume Adjustment: Add a known amount (e.g., 10 µL) of the 10 µg/mL **Terbuthylazine-d5** internal standard spiking solution to the concentrated extract. Adjust the final volume to 1 mL with ethyl acetate. The sample is now ready for GC-MS analysis.

## GC-MS Instrumental Parameters

The following instrumental parameters are recommended and can be adapted based on the specific instrumentation used.

Parameter	Setting
Gas Chromatograph	
Column	DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	280°C[1]
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

## Data Presentation

### Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of Terbutylazine and its deuterated internal standard.

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Terbutylazine	~8.43[2]	214[3]	229[3]	173[3]
Terbutylazine-d5	Should be similar to Terbutylazine	219	234	178

## Method Performance

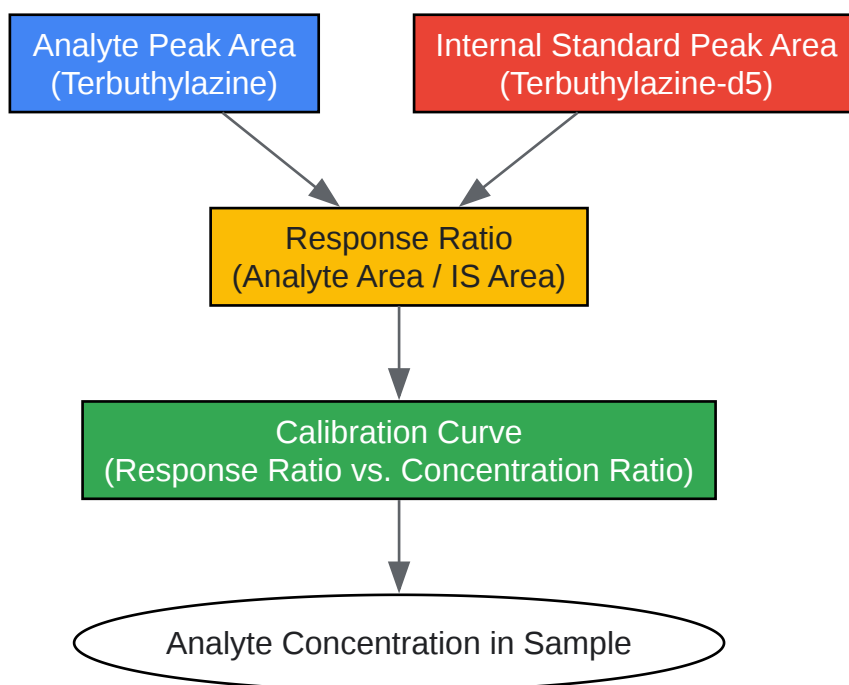
Parameter	Value
Limit of Detection (LOD)	0.01 - 0.1 µg/L
Limit of Quantification (LOQ)	0.03 - 0.3 µg/L
Recovery	93 - 103%[2]
Linearity (R <sup>2</sup> )	> 0.99

Note: LOD, LOQ, and recovery values are dependent on the matrix and specific experimental conditions and should be determined by each laboratory.

## Visualization

### Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the GC-MS determination of Terbutylazine in water samples.



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